molecular formula C19H29NO3 B13201281 tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate

tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate

Cat. No.: B13201281
M. Wt: 319.4 g/mol
InChI Key: ZAGJQNDLXUCYIM-UHFFFAOYSA-N
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Description

tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde under acidic or basic conditions. One common method involves the use of tert-butyl carbamate and a ketone in the presence of a catalyst such as sulfuric acid. The reaction mixture is stirred and heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties .

Industry

In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism by which tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate is unique due to the presence of the isopropyl-substituted phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other carbamates and may confer specific properties that are valuable in research and industrial applications .

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl N-[5-oxo-5-(2-propan-2-ylphenyl)pentyl]carbamate

InChI

InChI=1S/C19H29NO3/c1-14(2)15-10-6-7-11-16(15)17(21)12-8-9-13-20-18(22)23-19(3,4)5/h6-7,10-11,14H,8-9,12-13H2,1-5H3,(H,20,22)

InChI Key

ZAGJQNDLXUCYIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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